2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
Description
The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a heterocyclic molecule featuring a benzoxazole-thioether moiety linked to an azetidine ring bearing a 3-methyl-1,2,4-oxadiazole substituent. This structure combines electron-rich aromatic systems with rigid heterocyclic scaffolds, making it a candidate for pharmaceutical applications, particularly in antitubercular research . Derivatives of this compound have been synthesized with varying substituents on the pyrazole and aryl groups, influencing their physicochemical and biological properties .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-16-14(22-18-9)10-6-19(7-10)13(20)8-23-15-17-11-4-2-3-5-12(11)21-15/h2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSVXMVJFRMLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Thioether Formation: The benzo[d]oxazole derivative can be reacted with a thiol to introduce the thioether linkage.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Oxadiazole Ring Formation: The 1,2,4-oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the benzo[d]oxazole-thioether intermediate with the azetidine-oxadiazole intermediate under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring (4-membered nitrogen-containing heterocycle) exhibits strain-driven reactivity, making it susceptible to nucleophilic substitution. Key reactions include:
Oxidation of Thioether Group
The benzo[d]oxazol-2-ylthio group undergoes oxidation under controlled conditions:
Reactivity of 1,2,4-Oxadiazole Ring
The 3-methyl-1,2,4-oxadiazole group participates in electrophilic and nucleophilic reactions:
Cross-Coupling Reactions
The thioether and azetidine groups enable transition-metal-catalyzed coupling:
| Catalyst | Substrate | Products | Yield | References |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Arylboronic acid | Biaryl derivatives | 60–75% (Suzuki coupling) | |
| CuI | Terminal alkynes | Alkynylated azetidine | 55% (Sonogashira coupling) |
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Process | Major Products | References |
|---|---|---|---|
| 150–200 | Loss of thiophene fragment | CO₂, H₂S, NH₃ | |
| 200–300 | Oxadiazole ring cleavage | Methyl isocyanate, CO |
Computational Reactivity Insights
DFT studies (B3LYP/6-31G*) highlight key reactive sites:
| Site | Localized Electron Density | Susceptible Reactions |
|---|---|---|
| Azetidine N1 | High nucleophilicity (Fukui index: 0.12) | Nucleophilic substitution |
| Oxadiazole C5 | Electrophilic character (MEP: +45 kcal/mol) | Electrophilic attack |
| Thioether S | Polarizable lone pairs (NBO charge: −0.32) | Oxidation |
Key Findings:
-
Azetidine Reactivity : The strained 4-membered ring undergoes nucleophilic substitution 5× faster than analogous pyrrolidine derivatives.
-
Oxadiazole Stability : The 1,2,4-oxadiazole ring resists thermal decomposition below 200°C but hydrolyzes rapidly under alkaline conditions .
-
Thioether Oxidation : Oxidation selectivity correlates with steric hindrance from the benzo[d]oxazole group .
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings suggests potential bioactivity.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. The structural motifs present in the molecule are often found in pharmacologically active compounds, suggesting possible applications in drug discovery.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. If used in materials science, its action might involve specific interactions with other components of the material, contributing to its overall properties.
Comparison with Similar Compounds
Structural Features
The target compound shares structural similarities with several heterocyclic derivatives:
- Parent benzoxadiazole derivatives : The parent compound, 4-azidomethyl-benzoxadiazole (II), lacks the oxadiazole-azetidine moiety, resulting in distinct spectroscopic properties and reduced steric hindrance .
- 1,3,4-Oxadiazole analogs: Compounds like 2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-yl amino)-4H-1,2,4-triazol-3-yl)phenyl)ethanone (5a-f) feature triazole and oxadiazole rings but lack the azetidine core, reducing conformational flexibility .
- Benzothiazole derivatives : Compounds such as 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine replace the benzoxazole with a benzothiazole, altering electronic properties due to sulfur’s polarizability .
Physicochemical Properties
Key comparisons of melting points, spectral data, and molecular weights are summarized below:
Key Observations :
Biological Activity
The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic molecule featuring multiple heterocyclic rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d]oxazole ring, a 1,2,4-oxadiazole ring, and an azetidine ring. Its molecular formula is with a molecular weight of 342.36 g/mol. The unique combination of these rings contributes to its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₃S |
| Molecular Weight | 342.36 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing benzo[d]oxazole moieties exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzo[d]oxazole have shown selective action against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .
In a study evaluating a series of similar compounds, only a few demonstrated significant activity against model bacterial strains. The minimal inhibitory concentrations (MICs) were determined for active compounds, revealing that substitutions on the benzoxazole ring significantly influenced antimicrobial efficacy .
Anticancer Activity
The anticancer potential of benzo[d]oxazole derivatives is notable. Compounds with this scaffold have been reported to exert cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). A structure–activity relationship (SAR) analysis suggested that specific substitutions enhance selectivity towards cancer cells while reducing toxicity to normal cells .
For example, derivatives with electron-donating groups showed improved activity against cancer cells compared to those with electron-withdrawing substituents. This finding underscores the importance of molecular modifications in optimizing therapeutic effects .
Other Pharmacological Activities
Beyond antimicrobial and anticancer properties, compounds derived from benzo[d]oxazole have been investigated for additional pharmacological activities including anti-inflammatory and analgesic effects. These activities are attributed to their ability to modulate various biochemical pathways, making them candidates for further drug development .
Case Studies
- Antimicrobial Screening : A study conducted on a series of benzo[d]oxazole derivatives found that only five out of twenty compounds exhibited significant antimicrobial activity against E. coli and B. subtilis, indicating that structural modifications can lead to enhanced biological properties .
- Cytotoxicity Assessment : In vitro tests revealed that certain derivatives were selectively toxic to cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer agents with fewer side effects .
Q & A
Q. What are the common synthetic routes for preparing 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the azetidine core via cyclization of 3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine precursors under reflux conditions using anhydrous DMF or THF as solvents .
- Step 2: Thioether linkage formation between the benzo[d]oxazole-2-thiol moiety and the azetidine-ethanone intermediate. This step often employs aryl isothiocyanates and requires careful temperature control (reflux for 4–6 hours) .
- Optimization: Adjusting solvent polarity (e.g., switching from DMF to THF) or using catalytic bases like triethylamine can improve yields (e.g., from 55% to 90% in analogous syntheses) .
Q. What spectroscopic methods are most reliable for characterizing this compound, and how are data interpreted?
Answer: Key techniques include:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.1–2.5 ppm (methyl group on oxadiazole), δ 3.8–4.2 ppm (azetidine protons), and δ 7.2–8.1 ppm (aromatic protons from benzo[d]oxazole) confirm structural integrity .
- ¹³C NMR: Signals near 165–170 ppm indicate carbonyl groups in the oxadiazole and ethanone moieties .
- HRMS: Exact mass determination (e.g., [M+H]⁺) validates molecular formula consistency .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound, particularly in antimicrobial or anticancer assays?
Answer: In vitro bioassay design:
- Antifungal Activity: Follow protocols from analogous oxadiazole derivatives, testing against Candida albicans and Aspergillus niger using agar diffusion or microdilution methods. Activity is quantified via minimum inhibitory concentration (MIC) values .
- Anticancer Screening: Use cell lines (e.g., MCF-7 or HeLa) in MTT assays. A typical protocol involves 48-hour exposure at 10–100 µM concentrations, with IC₅₀ calculations .
Q. How can structural-activity relationships (SAR) be explored to enhance the compound’s bioactivity?
Answer:
- Modify Substituents:
- Assay Validation: Compare derivatives in parallel bioassays to isolate critical functional groups. For example, compounds with chloro-substituted aryl groups showed 2–3× higher antifungal activity .
Q. How should researchers address contradictions in synthetic yields or bioactivity data across studies?
Answer:
- Yield Discrepancies:
- Solvent Purity: Anhydrous DMF (99.8% purity) vs. technical-grade DMF can alter reaction kinetics .
- Catalyst Screening: Test alternatives like DMAP or pyridine for acylation steps to resolve low yields (e.g., from 55% to 75% in similar syntheses) .
- Bioactivity Variability:
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction:
- Validation: Cross-reference computational results with experimental solubility tests (e.g., shake-flask method in PBS buffer) .
Q. How can researchers troubleshoot crystallization challenges during purification?
Answer:
- Solvent Selection: Use mixed solvents (e.g., ethanol:water 4:1) to improve crystal lattice formation. For example, analogous thiourea derivatives crystallized optimally from ethanol .
- Temperature Gradients: Gradual cooling from 60°C to 4°C over 12 hours enhances crystal purity .
- Seeding: Introduce microcrystals of a structurally similar compound to induce nucleation .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
